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21-Hydroxy-Oligomycin
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Overview
Description
21-Hydroxy-Oligomycin is a rare member of the oligomycin class of antibiotics, which are macrolide antibiotics produced by various strains of the bacterium Streptomyces. This compound is known for its potent inhibitory effects on the K-Ras plasma membrane localization, making it a promising candidate for cancer chemotherapeutics .
Preparation Methods
21-Hydroxy-Oligomycin is typically isolated from the fermentation broth of Streptomyces cyaneogriseus ssp. noncyanogenus (LL-F28249). The cultivation and fractionation of oligomycin-producing Streptomyces strains yield various oligomycins, including this compound . The synthetic routes and reaction conditions for its preparation involve detailed spectroscopic analysis to assign structures to the isolated compounds .
Chemical Reactions Analysis
21-Hydroxy-Oligomycin undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can potentially alter the double bonds within the macrolide ring.
Substitution: Common reagents used in these reactions include hydroxylamine and 1-aminopyridine, leading to the formation of nitrone and pyrazolo[1,5-a]pyridine derivatives. The major products formed from these reactions are typically derivatives of the original compound, which can be analyzed using NMR and mass spectrometry.
Scientific Research Applications
21-Hydroxy-Oligomycin has several scientific research applications:
Mechanism of Action
21-Hydroxy-Oligomycin exerts its effects by inhibiting the localization of oncogenic mutant K-Ras to the plasma membrane. This inhibition disrupts the signaling pathways that are essential for the proliferation and survival of cancer cells . The compound also inhibits the ABC transporter efflux pump P-glycoprotein, which is involved in multidrug resistance .
Comparison with Similar Compounds
21-Hydroxy-Oligomycin is part of the oligomycin family, which includes other compounds such as oligomycin A, B, and C. These compounds share similar structures but differ in their specific functional groups and biological activities . For example:
Oligomycin A: Known for its inhibitory effects on ATP synthase.
Oligomycin B: Similar to oligomycin A but with different solubility properties.
Oligomycin C: Another variant with unique inhibitory effects on ATP synthase. This compound is unique due to its specific hydroxylation at the 21st position, which enhances its selectivity and potency against certain cancer cell lines.
Properties
Molecular Formula |
C45H74O12 |
---|---|
Molecular Weight |
807.1 g/mol |
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-26(4)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)25(3)18-19-37(48)55-41-28(6)36(23-34(33)47)57-45(32(41)10)21-20-24(2)35(56-45)22-27(5)46/h13-15,17-19,24-36,38,40-42,46-47,49,51-52,54H,12,16,20-23H2,1-11H3/b14-13+,17-15+,19-18+/t24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34+,35-,36-,38+,40+,41+,42-,44+,45+/m0/s1 |
InChI Key |
SCVGLVGTMYJVOI-AAYFJTACSA-N |
Isomeric SMILES |
CC[C@H]1/C=C/C=C/C[C@H]([C@@H]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)O[C@@H]2[C@@H]([C@H](C[C@H]1O)O[C@@]3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
Canonical SMILES |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
Origin of Product |
United States |
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